

Application Note: Comprehensive Analytical Characterization of Benzo[d]thiazole-2,7-diamine

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Compound of Interest

Compound Name: Benzo[d]thiazole-2,7-diamine

Cat. No.: B564128

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Benzo[d]thiazole-2,7-diamine** is a heterocyclic aromatic amine containing the benzothiazole core, a scaffold of significant interest in medicinal chemistry and materials science.^[1] Derivatives of this core structure are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[2] Accurate and thorough analytical characterization is critical to confirm the identity, purity, and structural integrity of newly synthesized batches of **Benzo[d]thiazole-2,7-diamine**, ensuring reliable data in downstream applications. This document provides a detailed overview of the key analytical techniques and protocols for its comprehensive characterization.

Physicochemical Properties

A foundational step in characterization is the determination of basic physicochemical properties. The molecular formula of **Benzo[d]thiazole-2,7-diamine** is $C_7H_7N_3S$, with a calculated molecular weight of approximately 165.22 g/mol .

Property	Value
Molecular Formula	C ₇ H ₇ N ₃ S
Molecular Weight	165.22 g/mol
Appearance	Expected to be a solid powder (e.g., cream or beige)[3]
Solubility	Expected to be soluble in organic solvents like DMSO, DMF[3][4]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.[5] It confirms the presence and connectivity of the aromatic rings and amine groups.

Experimental Protocol (¹H-NMR & ¹³C-NMR):

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[3]
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[3]
- Parameters: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6] Record standard ¹H and ¹³C{¹H} spectra.
- Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Expected Quantitative Data: The following tables summarize the expected chemical shifts (δ) for **Benzo[d]thiazole-2,7-diamine**, based on its structure and data from similar benzothiazole analogs.^{[1][3]}

Table: Expected ^1H -NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.50	Singlet	2H	-NH ₂ (Position 2)
~ 7.20 - 7.40	Doublet	1H	Aromatic H
~ 6.80 - 7.00	Doublet	1H	Aromatic H
~ 6.50 - 6.70	Doublet of Doublets	1H	Aromatic H

| ~ 5.50 | Singlet (broad) | 2H | -NH₂ (Position 7) |

Table: Expected ^{13}C -NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	C2 (Thiazole ring)
~ 150 - 155	Aromatic C-S
~ 145 - 150	Aromatic C-N (Position 7)
~ 130 - 135	Aromatic C-N (Thiazole ring)
~ 110 - 125	Aromatic CH carbons

| ~ 100 - 110 | Aromatic CH carbon |

Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a

highly accurate mass measurement, which can definitively establish the molecular formula.[3]
[4]

Experimental Protocol (Electrospray Ionization - ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire data in the positive ion mode.
- Analysis: Look for the protonated molecular ion peak $[\text{M}+\text{H}]^+$. For HRMS, compare the measured mass to the calculated mass for $\text{C}_7\text{H}_7\text{N}_3\text{S}$.

Expected Quantitative Data:

Parameter	Expected Value
Ion Mode	Positive (ESI+)
Observed Ion	$[\text{M}+\text{H}]^+$
Calculated m/z for $[\text{C}_7\text{H}_8\text{N}_3\text{S}]^+$	166.0433
Expected HRMS finding	$166.0433 \pm 5 \text{ ppm}$

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For **Benzo[d]thiazole-2,7-diamine**, this technique can confirm the presence of N-H bonds (amines) and the characteristic bonds of the benzothiazole ring system.[7][8]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
- Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm^{-1} .^[9]
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Quantitative Data:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Primary Amine ($-\text{NH}_2$)
3100 - 3000	C-H Stretch	Aromatic C-H
1650 - 1600	C=N Stretch	Thiazole Ring
1620 - 1550	N-H Bend	Primary Amine ($-\text{NH}_2$)
1580 - 1450	C=C Stretch	Aromatic Ring
850 - 750	C-H Bend (out-of-plane)	Substituted Benzene

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary method for determining the purity of the synthesized compound and for quantifying it in mixtures. A reversed-phase HPLC method with UV detection is standard for aromatic compounds like benzothiazoles.^{[8][10]}

Experimental Protocol (Reversed-Phase HPLC):

- Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further with the mobile phase to an appropriate working concentration (e.g., 0.1 mg/mL).
- Instrumentation: Use an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 μm particle size), a UV or Diode Array Detector (DAD), and an autosampler.^{[11][12]}

- Chromatographic Conditions:
 - Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
 - Gradient: Start at 10% A, ramp to 90% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.[\[10\]](#)
 - Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, determined by UV-Vis spectroscopy (e.g., 254 nm or λ_{max}).[\[10\]](#)
- Analysis: Inject the sample (e.g., 10 μL). The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Expected Quantitative Data:

Parameter	Expected Result
Retention Time (t_R)	System-dependent; should be a single, sharp peak
Purity (by area %)	> 95% for purified samples
λ_{max} (from DAD)	~250-350 nm

Integrated Analytical Workflow

A logical workflow ensures that all necessary data is collected for a complete and confident characterization of the compound. The process begins with preliminary checks and moves toward definitive structural elucidation and purity assessment.

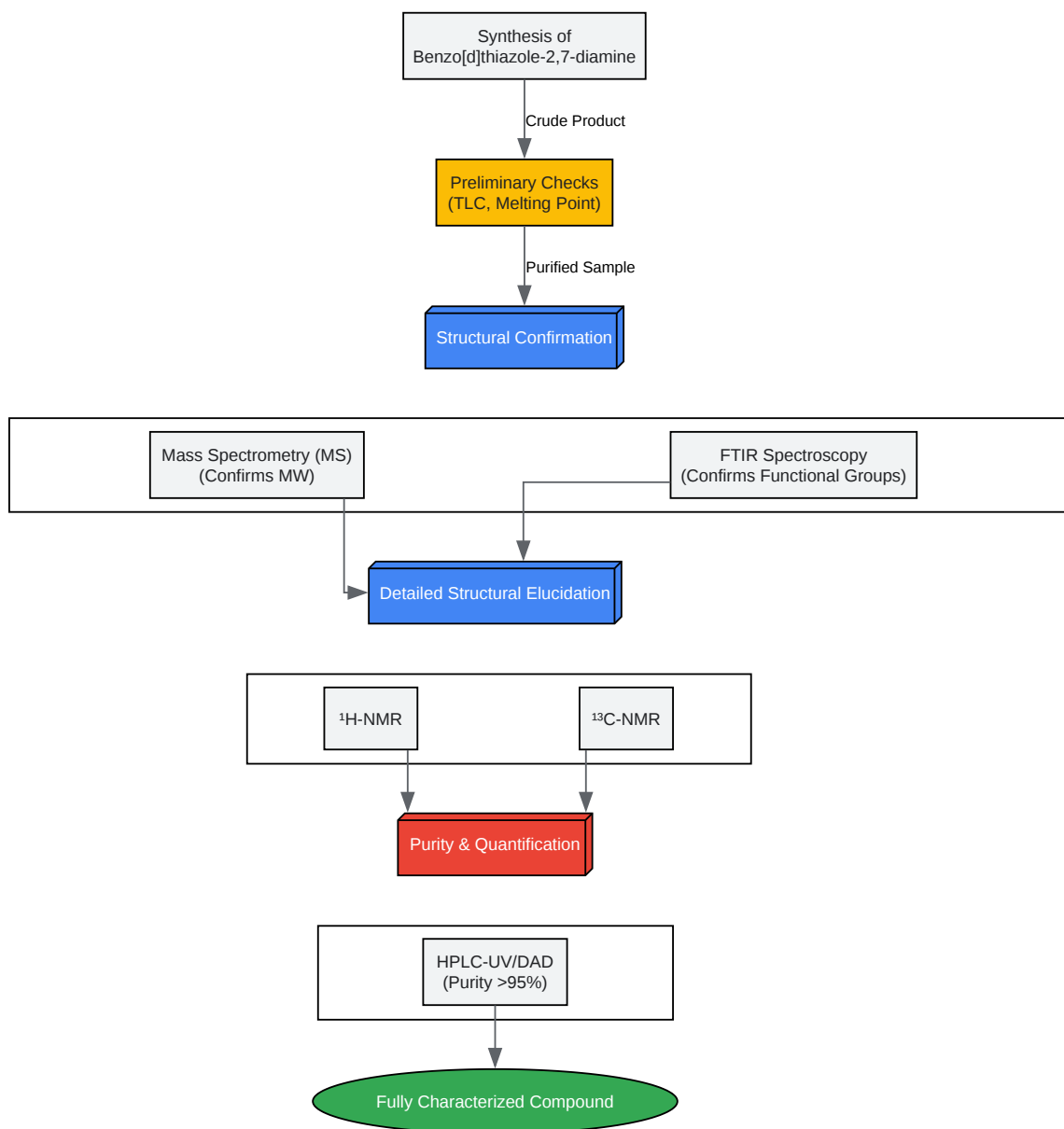


Figure 1: Integrated Workflow for Characterization

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Caption: Integrated workflow for the characterization of **Benzo[d]thiazole-2,7-diamine**.

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